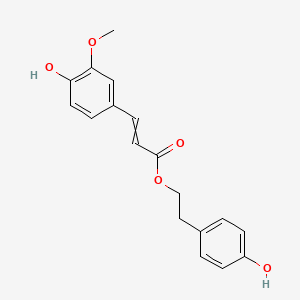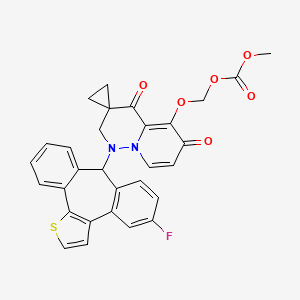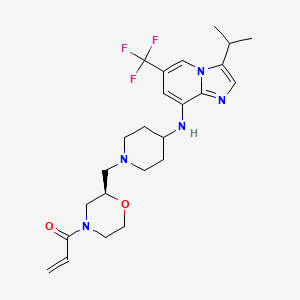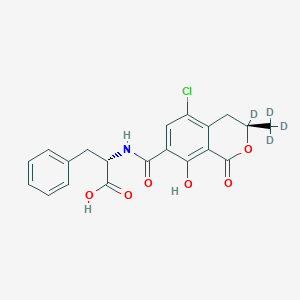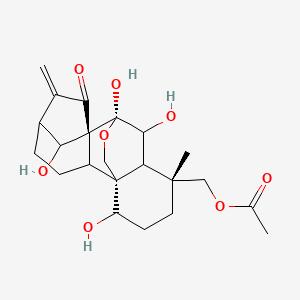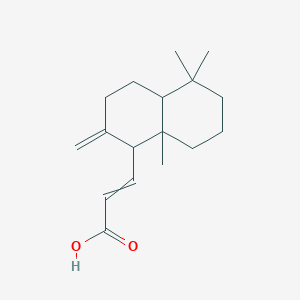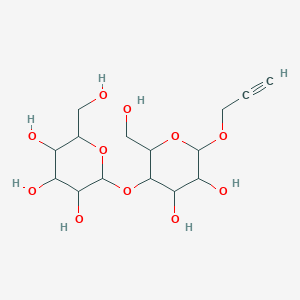
2-Propynyl beta-D-lactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynyl beta-D-lactopyranoside: is a carbohydrate derivative that features a propynyl group attached to the beta-D-lactopyranoside structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynyl beta-D-lactopyranoside typically involves the reaction of beta-D-lactopyranoside with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the propynyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propynyl beta-D-lactopyranoside can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups on the lactopyranoside ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted lactopyranoside derivatives.
Aplicaciones Científicas De Investigación
2-Propynyl beta-D-lactopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in glycosylation processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Propynyl beta-D-lactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The propynyl group can participate in various chemical reactions, altering the compound’s structure and function. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside
- Allyl-tetra-O-acetyl-beta-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Comparison: 2-Propynyl beta-D-lactopyranoside is unique due to its specific propynyl group attached to the beta-D-lactopyranoside structure This distinguishes it from other similar compounds, which may have different substituents or protective groups
Propiedades
Fórmula molecular |
C15H24O11 |
|---|---|
Peso molecular |
380.34 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2 |
Clave InChI |
PVLGGYRASUDQSJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


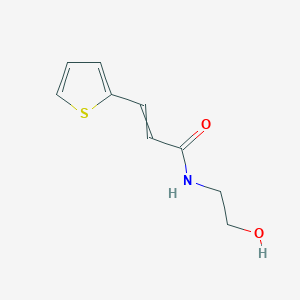
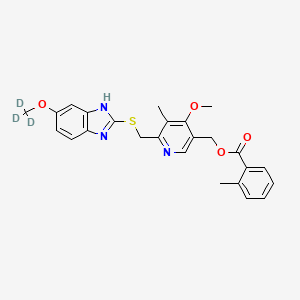


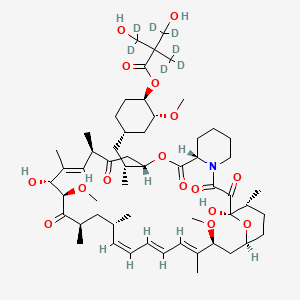
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)


